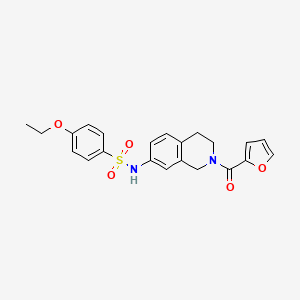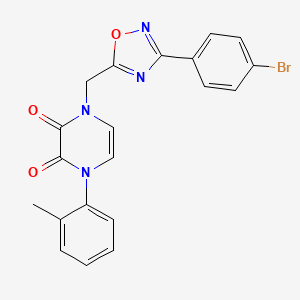
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a dihydropyrazine-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Bromination of the phenyl ring: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the dihydropyrazine-dione core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring or the dihydropyrazine-dione core into different structures.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents (RMgX) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione
- 1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione
Uniqueness
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3/c1-13-4-2-3-5-16(13)25-11-10-24(19(26)20(25)27)12-17-22-18(23-28-17)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZYWCVVPMGTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)

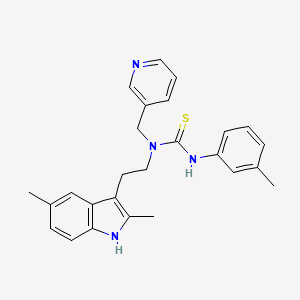
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)
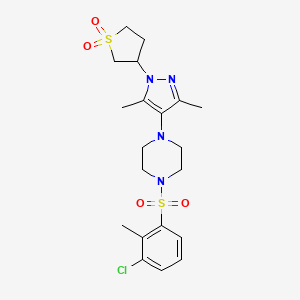
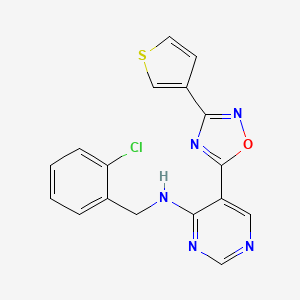
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)
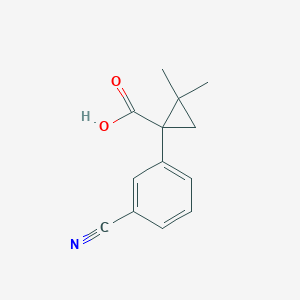
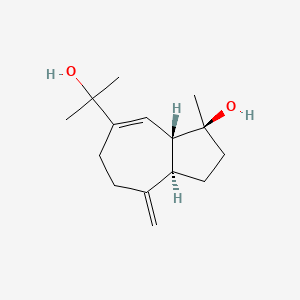
![3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol](/img/structure/B2687345.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2687346.png)
![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine](/img/structure/B2687348.png)
